n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C13H8Cl3NO3S |
|---|---|
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
2,4-dichloro-N-(4-chlorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H8Cl3NO3S/c14-8-1-4-10(5-2-8)21(19,20)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) |
InChI-Schlüssel |
DHKRVOSGULPXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Synonyme |
LY 33169 LY-33169 LY33169 N-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes are documented in various sources. Industrial production methods typically involve large-scale synthesis techniques, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented, and the major products formed from these reactions are of significant interest in research.
Wissenschaftliche Forschungsanwendungen
n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide has a wide range of scientific research applications. It is used in chemistry for various synthetic processes, in biology for studying molecular interactions, in medicine for potential therapeutic uses, and in industry for its unique chemical properties.
Wirkmechanismus
The mechanism by which n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide exerts its effects involves specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and properties. The comparison helps in understanding the distinct features and potential advantages of n-(2,4-dichlorobenzoyl)-4-chlorophenylsulfonamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
